molecular formula C29H32N6O3S B13820650 5,5'-Dicyano-3-(4-sulfobutyl)-1,1',3'-triethylimidacarbocyanine betaine CAS No. 32634-36-9

5,5'-Dicyano-3-(4-sulfobutyl)-1,1',3'-triethylimidacarbocyanine betaine

Cat. No.: B13820650
CAS No.: 32634-36-9
M. Wt: 544.7 g/mol
InChI Key: YWYCGJBGMVFFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is a synthetic organic compound that belongs to the class of cyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine typically involves the condensation of appropriate imidazole derivatives with cyano and sulfobutyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine has several scientific research applications, including:

    Fluorescent Probes: Used as a fluorescent dye in microscopy and flow cytometry to label and visualize biological molecules.

    Molecular Imaging: Employed in imaging techniques to study cellular processes and molecular interactions.

    Biochemical Assays: Utilized in various assays to detect and quantify biomolecules such as proteins, nucleic acids, and lipids.

    Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.

Mechanism of Action

The mechanism of action of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with specific molecular targets, such as nucleic acids or proteins, and emit light upon excitation. This property makes it useful for imaging and detection applications.

Comparison with Similar Compounds

Similar Compounds

    Cy3: Another cyanine dye with similar fluorescent properties but different chemical structure.

    Cy5: A cyanine dye with a longer wavelength emission compared to 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine.

    FITC: A fluorescein-based dye with different spectral properties and applications.

Uniqueness

5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is unique due to its specific chemical structure, which imparts distinct spectral properties and reactivity. Its sulfobutyl group enhances its solubility in aqueous solutions, making it particularly useful for biological applications.

Properties

CAS No.

32634-36-9

Molecular Formula

C29H32N6O3S

Molecular Weight

544.7 g/mol

IUPAC Name

4-[6-cyano-2-[(E,3E)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3

InChI Key

YWYCGJBGMVFFMH-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C/C=C/C3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.